
4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is often used as a building block in drug discovery . The 3-fluorobenzenesulfonyl group is a sulfonyl derivative, which is commonly used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 3-fluorobenzenesulfonyl chloride and 2,6-dimethylmorpholine through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The 2,6-dimethyl groups indicate that there are methyl groups attached to the 2nd and 6th carbon atoms of the morpholine ring. The 4-(3-Fluorobenzenesulfonyl) group would be attached to the 4th carbon atom of the morpholine ring .Chemical Reactions Analysis
As a morpholine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the morpholine ring could be opened under acidic or basic conditions. The sulfonyl group could potentially undergo reactions with nucleophiles .Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Indoles : Research has shown the use of related compounds in the synthesis of indoles, which are crucial in the formation of pharmaceutically active compounds like Fluvastatin (Ragaini et al., 2009).
Photoaffinity Labeling : Compounds like p-Dimethylaminobenzene diazonium fluoroborate, which share a structural similarity, have been used for photoaffinity labeling in biological studies (Goeldner & Hirth, 1980).
Cancer Research : Analogues of related compounds have been explored for their potential in inhibiting the growth of cancer cells, particularly in hepatocellular carcinoma (Chen et al., 2015).
Enzyme Inhibition
- Alzheimer's Disease Therapeutics : Certain sulfonamides derived from related structures have shown promising results as inhibitors of acetylcholinesterase, a target for Alzheimer’s disease treatment (Abbasi et al., 2018).
Antimicrobial Activity
- Antibiotic Drug Synthesis : The precursor compound 3-fluoro-4-morpholinoaniline, similar in structure, has been used in the synthesis of new sulfonamides and carbamates with notable antimicrobial activity (Janakiramudu et al., 2017).
Photophysical Properties
- Design of Fluorescent Thiol Probes : Studies have investigated the intramolecular charge transfer of compounds like alkynylpyrenes, which could have implications in the design of fluorescent probes for biological applications (Ji et al., 2009).
Polymer Science
- Polymer Electrolytes for Electrochemical Applications : Research has been conducted on morpholinium-functionalized anion-exchange blend membranes, which are relevant in the context of alkaline fuel cells (Morandi et al., 2015).
Safety And Hazards
As with any chemical compound, handling “4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine” should be done with appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound are not known .
Orientations Futures
Propriétés
IUPAC Name |
4-(3-fluorophenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-4-11(13)6-12/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOYNDHLKVEMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)
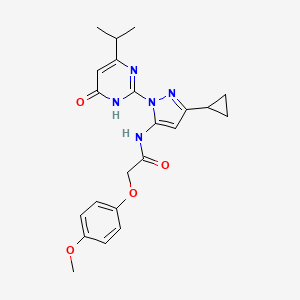
![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)
![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)

![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)
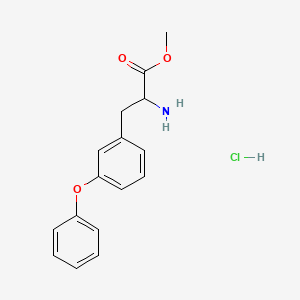
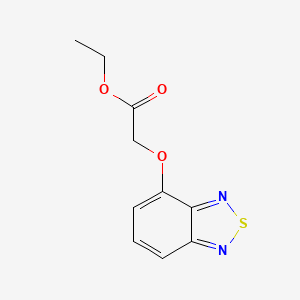


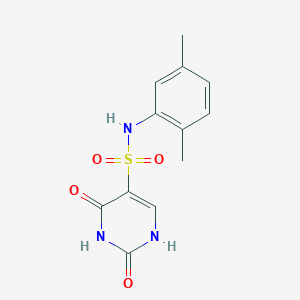
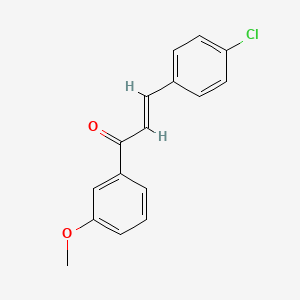
![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)